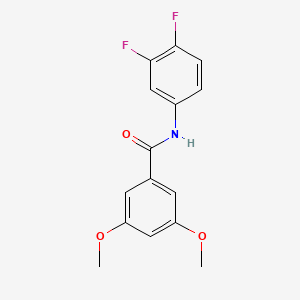![molecular formula C18H23N3O3S B5510410 4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)
4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves steps such as chlorination, ammonolysis, and condensation, starting from specific sulfonic acids or sulfonyl chlorides. An improved process for synthesizing similar compounds has been reported to yield up to 75% through careful optimization of conditions (Zhang De-jun, 2006).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide derivatives often reveals intricate details about their conformation and bonding. For example, crystallographic studies can show extensive π–π interactions and hydrogen bonding, which are crucial for understanding the compound's behavior and potential applications. One study detailed the crystal structure of a related sulfonamide, highlighting the role of π–π interactions and hydrogen bonds in stabilizing the structure (K. Balu & R. Gopalan, 2013).
Chemical Reactions and Properties
Sulfonamides, including those similar to 4-[(3-Methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide, can undergo various chemical reactions. They can be involved in cycloaddition reactions, which are useful for creating cyclic structures and have been applied in synthesizing cyclic sulfoximines, demonstrating the versatility and reactivity of sulfonamide groups (Wenchao Ye et al., 2014).
Physical Properties Analysis
The physical properties of sulfonamide compounds can be influenced by their molecular structure. Studies on related compounds have explored aspects such as hydrophilicity, which affects their solubility and interaction with biological molecules. For instance, composite NF membranes incorporating sulfonamide polymers have shown significant hydrophilicity and salt rejection properties, indicating the potential for applications in filtration and separation technologies (M. Padaki et al., 2013).
Wissenschaftliche Forschungsanwendungen
Desalination and Membrane Science
Researchers synthesized Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated version (mPASB), exploring their use in composite nanofiltration (NF) membranes. These membranes demonstrated significant hydrophilicity, salt rejection capabilities, and resistance across a wide pH range, marking their potential in water treatment and desalination processes (Padaki et al., 2013).
Heterocyclic Chemistry
The compound has been utilized as a precursor in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines via intramolecular cyclization, showcasing a method to generate five-membered heterocyclic compounds with both aromatic and saturated characteristics (Benetti et al., 2002).
Synthetic Organic Chemistry
A study reported the practical synthesis of N-(tert-Butoxycarbonyl)sulfamide from chlorosulfonyl isocyanate, indicating a route to generate a key intermediate for the development of novel carbapenem antibiotics (Masui et al., 2004).
Material Science and Engineering
The synthesis of novel polymers incorporating sulfonamide groups, such as fluorinated polyamides and polyimides based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units, has been explored. These materials exhibit excellent organosolubility, thermal stability, and optical properties, suggesting their utility in advanced material applications (Liaw et al., 2006).
Crystallography and Structural Analysis
Research has also focused on the crystal structure of derivatives, such as the detailed analysis of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide. These studies provide insight into molecular interactions and stability, contributing to the understanding of material properties and synthesis strategies (Balu & Gopalan, 2013).
Eigenschaften
IUPAC Name |
4-(3-methyl-N-methylsulfonylanilino)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-15-7-5-9-17(13-15)21(25(2,23)24)12-6-10-18(22)20-14-16-8-3-4-11-19-16/h3-5,7-9,11,13H,6,10,12,14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUBRFPXPOFOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCC(=O)NCC2=CC=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
![N-ethyl-N'-[4-(4-pyridinylmethyl)phenyl]thiourea](/img/structure/B5510345.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5510361.png)
![1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)

![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)
![N-(4-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5510383.png)
![[bis(4-methylphenyl)phosphoryl]acetic acid](/img/structure/B5510391.png)
![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)